2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a methoxy group, an imidazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor, often using a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating certain pathways. The methoxy group and pyrrolidine ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-(2-(4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
- 2-Methoxy-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
Uniqueness
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O2/c1-12-6-4-7-14(10-12)15-11-19-17(20-15)16-8-5-9-21(16)18(22)13(2)23-3/h4,6-7,10-11,13,16H,5,8-9H2,1-3H3,(H,19,20) |
InChI Key |
JGWHLIMTGBAIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3C(=O)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.